![molecular formula C8H7FIN B2355474 5-Cyclopropyl-2-fluoro-4-iodopyridine CAS No. 1034467-84-9](/img/structure/B2355474.png)
5-Cyclopropyl-2-fluoro-4-iodopyridine
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Overview
Description
Scientific Research Applications
Pharmaceutical Development
5-Cyclopropyl-2-fluoro-4-iodopyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules can enhance binding affinity and metabolic stability due to the presence of fluorine, which is a common substituent in pharmaceuticals . The iodine moiety also offers a site for further functionalization through cross-coupling reactions.
Agricultural Chemistry
In agriculture, this compound serves as a precursor for the development of agrochemicals. The introduction of fluorine atoms into active ingredients can improve their physical and biological properties, leading to more effective pesticides and herbicides .
Material Science
The compound’s unique structure is explored in material science for the development of novel organic materials. Its ability to participate in various chemical reactions makes it a candidate for creating new polymers and coatings with potential industrial applications .
Chemical Synthesis
As a building block in organic synthesis, 5-Cyclopropyl-2-fluoro-4-iodopyridine is used to construct complex molecules. Its reactivity profile allows for selective transformations, making it a versatile reagent in the synthesis of heterocyclic compounds .
Environmental Science
Research in environmental science utilizes this compound to study the environmental fate of iodinated pyridines. Understanding its degradation pathways helps in assessing the environmental impact of related compounds .
Analytical Chemistry
In analytical chemistry, derivatives of 5-Cyclopropyl-2-fluoro-4-iodopyridine are used as standards and reagents in chromatographic methods and mass spectrometry, aiding in the detection and quantification of complex molecules .
Biochemistry
The electron-withdrawing effects of the fluorine atom make this compound an interesting subject in enzyme inhibition studies. It’s used to probe the biochemical pathways and understand the structure-activity relationships in biological systems .
Medical Research
In medical research, fluorinated pyridines, like 5-Cyclopropyl-2-fluoro-4-iodopyridine , are investigated for their potential use in radiolabeled compounds for imaging and therapy, particularly in cancer research .
Safety and Hazards
Mechanism of Action
Mode of Action
As a pyridine derivative, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, π-π stacking, and halogen bonding, due to the presence of fluorine and iodine atoms. The cyclopropyl group may also contribute to its binding affinity and selectivity .
properties
IUPAC Name |
5-cyclopropyl-2-fluoro-4-iodopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FIN/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWTPNPVSSCRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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